![molecular formula C18H14N4S2 B13439390 N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine](/img/structure/B13439390.png)
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine
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Overview
Description
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of pyridine, thiophene, and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methylpyridine-2-amine with 5-pyridin-2-ylthiophene-2-carbaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to yield the final thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer, antibacterial, and other therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with pyridine and thiophene groups. Its chemical formula is C15H14N4S, and it exhibits properties typical of heterocyclic compounds which often show diverse biological activities.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar thiazole-based compounds can inhibit cell proliferation in human cancer cells, with mechanisms often involving the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HCT116 (Colorectal) | 10 | Apoptosis induction |
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | A549 (Lung) | 5 | Cell cycle arrest |
The compound's activity against specific cancer types suggests that modifications to the thiazole core can enhance its potency. For example, the introduction of different substituents on the pyridine or thiophene rings can lead to variations in activity and selectivity towards specific cancer cell lines .
Antibacterial Activity
Thiazole derivatives are also known for their antibacterial properties. The compound has been evaluated against Mycobacterium tuberculosis and other pathogens. Studies have shown that certain structural features are critical for maintaining antibacterial activity.
Table 2: Summary of Antibacterial Activity
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Selectivity Index |
---|---|---|---|
This compound | M. tuberculosis | 12 µg/mL | 26 |
4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine | E. coli | 8 µg/mL | 15 |
The presence of a pyridine moiety at the C-4 position of the thiazole ring has been identified as crucial for antibacterial activity, indicating a structure–activity relationship (SAR) that merits further exploration .
Other Biological Activities
In addition to anticancer and antibacterial effects, compounds similar to N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amines have shown potential in other therapeutic areas:
- Cholinesterase Inhibition : Some derivatives exhibit inhibition of cholinesterase enzymes, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant properties, warranting further investigation into their mechanism and efficacy .
Case Studies
A notable study involved the synthesis and evaluation of a series of thiazole derivatives where N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-y)-1,3-thiazol was included in a broader screening for anticancer activity. This study highlighted the compound's ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Properties
Molecular Formula |
C18H14N4S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H14N4S2/c1-12-7-9-20-17(10-12)22-18-21-14(11-23-18)16-6-5-15(24-16)13-4-2-3-8-19-13/h2-11H,1H3,(H,20,21,22) |
InChI Key |
XNUBYHLCQNGPAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC=C(S3)C4=CC=CC=N4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.